4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid
Overview
Description
4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carbamoyl group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the stability and ease of removal of the Boc group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid typically involves the protection of the amine group on the piperazine ring with a Boc group. This can be achieved by reacting the piperazine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow microreactor systems, which offer better control over reaction conditions and improved efficiency . The use of such systems allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable compared to traditional batch methods.
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, the piperazine ring can undergo such transformations when the Boc group is removed.
Common Reagents and Conditions
Major Products Formed
The major product formed from the deprotection of this compound is the free amine derivative of the piperazine ring, which can then be further functionalized for various applications.
Scientific Research Applications
4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic transformations.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of amine groups are required.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those involving piperazine derivatives.
Industry: In the production of fine chemicals and advanced materials where precise control over functional group transformations is necessary.
Mechanism of Action
The mechanism by which 4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid exerts its effects is primarily through the protection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in further chemical transformations. The molecular targets and pathways involved are typically those associated with the specific application of the compound, such as peptide synthesis or drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoic acid
- (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester
Uniqueness
4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid is unique due to its specific substitution pattern on the piperazine ring, which provides a balance of stability and reactivity. The presence of both the Boc and carbamoyl groups allows for selective protection and functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-carbamoyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O5/c1-11(2,3)19-10(18)13-4-5-14(9(12)17)7(6-13)8(15)16/h7H,4-6H2,1-3H3,(H2,12,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCLGVSZIBNYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133761 | |
Record name | 1,3-Piperazinedicarboxylic acid, 4-(aminocarbonyl)-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375471-35-4 | |
Record name | 1,3-Piperazinedicarboxylic acid, 4-(aminocarbonyl)-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375471-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Piperazinedicarboxylic acid, 4-(aminocarbonyl)-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.